{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid

Medicinal Chemistry SAR Fluorine Chemistry

The compound {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid (IUPAC: 2-{7-[(3-fluorophenyl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid) is a synthetic fluorinated coumarin-3-acetic acid derivative classified under chromen-2-one acetic acids. It features a 4-methylcoumarin core with a 3-fluorobenzyl ether at position 7 and a free acetic acid moiety at position 3, providing a carboxylic acid handle for further derivatization or direct biological evaluation.

Molecular Formula C19H15FO5
Molecular Weight 342.3 g/mol
Cat. No. B12143601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
Molecular FormulaC19H15FO5
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F)CC(=O)O
InChIInChI=1S/C19H15FO5/c1-11-15-6-5-14(24-10-12-3-2-4-13(20)7-12)8-17(15)25-19(23)16(11)9-18(21)22/h2-8H,9-10H2,1H3,(H,21,22)
InChIKeyNYZAGICBDIDBJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid – Procurement-Ready Coumarin-3-acetic Acid Scaffold for Structure–Activity Relationship Studies


The compound {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid (IUPAC: 2-{7-[(3-fluorophenyl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid) is a synthetic fluorinated coumarin-3-acetic acid derivative classified under chromen-2-one acetic acids [1]. It features a 4-methylcoumarin core with a 3-fluorobenzyl ether at position 7 and a free acetic acid moiety at position 3, providing a carboxylic acid handle for further derivatization or direct biological evaluation. This scaffold is positioned within the broader class of coumarin carboxylic acids that have demonstrated monocarboxylate transporter 1 (MCT1) inhibitory activity and anti-proliferative potential [2]. The compound is listed in the InterBioScreen natural compound library (ID STOCK1N-39155) and is available for procurement from multiple chemical vendors [3].

Why {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid Is Not Interchangeable with Other 7-Benzyloxy-Coumarin-3-acetic Acids


Coumarin-3-acetic acid derivatives with 7-benzyloxy substitution constitute a structurally compact chemical series, yet the position of the fluorine atom on the benzyl ring critically alters the compound's electronic profile, dipole moment, and metabolic stability. The 3-fluoro (meta) substitution in the target compound confers a distinct electron-withdrawing pattern compared to the 2-fluoro (ortho) and 4-fluoro (para) isomers, as well as the unsubstituted benzyloxy analog . In the context of coumarin-3-carboxamide anticholinesterase series, a 7-(4-fluorobenzyl)oxy analog achieved an AChE IC50 of 0.16 µM, demonstrating that fluorination position directly modulates target potency [1]. Furthermore, the coumarin-3-acetic acid chemotype has been validated as a scaffold for MCT1 inhibition, where the nature of the 7-substituent governs cellular permeability and metabolic stability in human liver microsomes [2]. Procurement of an incorrect positional isomer would introduce an uncontrolled variable, undermining SAR interpretation and potentially invalidating comparative biological screening campaigns.

{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid: Quantitative Differential Evidence Against Close Structural Analogs


Regiochemical Fluorine Position: 3-Fluoro vs. 2-Fluoro vs. 4-Fluoro Isomers

The three mono-fluorobenzyl positional isomers (2-fluoro, 3-fluoro, and 4-fluoro) are chromatographically distinguishable and exhibit distinct electronic properties. The 3-fluorobenzyl isomer places the fluorine at the meta position, resulting in a calculated Hammett σ_m value of approximately +0.34 versus σ_p = +0.06 for the 4-fluoro isomer (para-fluorine is weakly electron-withdrawing by induction but electron-donating by resonance), and σ_o for the 2-fluoro isomer includes steric and proximity effects that alter both reactivity and target recognition [1]. In coumarin-3-carboxamide AChE inhibitors, the 7-(4-fluorobenzyl)oxy derivative (compound 4o) exhibited an IC50 of 0.16 µM, whereas the 7-(2-fluorobenzyl)oxy derivative (compound 4n) showed reduced potency (IC50 = 0.43 µM), confirming that fluorine position on the benzyloxy ring directly modulates biological activity in this scaffold class [2].

Medicinal Chemistry SAR Fluorine Chemistry

Physicochemical Property Differentiation: logP and Hydrogen Bond Acceptor Capacity

The 3-fluorobenzyl ether substituent confers a unique combination of lipophilicity and hydrogen bond acceptor capacity compared to non-fluorinated or differently fluorinated analogs. The calculated logP for {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is approximately 3.2, versus approximately 2.9 for the 7-hydroxy analog (without benzyl group) and approximately 3.4 for the unsubstituted 7-benzyloxy analog [1]. The presence of the 3-fluorine atom introduces a moderate hydrogen bond acceptor site (C–F···H interaction potential) that is topologically positioned differently from the 2-fluoro and 4-fluoro isomers, which can alter target-binding geometries without dramatically shifting overall lipophilicity [2]. This fine-tuning of polarity versus lipophilicity is critical in central nervous system (CNS) drug discovery programs where multiparameter optimization scores differ meaningfully across positional isomers.

Computational Chemistry ADME Physicochemical Properties

Vendor Availability and Purity Benchmarking: 3-Fluoro Isomer vs. Commercially Available Analogs

The 3-fluorobenzyl isomer is stocked by InterBioScreen as STOCK1N-39155 with a catalog purity specification, and the closely related 2-fluorobenzyl isomer is available from Sigma-Aldrich (Princeton BioMolecular Research, product PRIH3239D276) at 95% purity in solid form [1]. The 4-fluorobenzyl isomer (CAS 840515-44-8) is listed by multiple chemical suppliers but with variable stock status . The 3-fluoro isomer occupies a niche procurement position: it is not the default (most commonly stocked para-fluoro isomer) nor the sterically congested ortho-fluoro isomer, making it the preferred selection when meta-fluorine SAR exploration is specifically intended. For screening libraries, this compound represents a specific structural query that cannot be replaced by the more readily available 4-fluoro isomer without losing the meta-fluorine electronic signature.

Chemical Procurement Compound Sourcing Quality Control

Class-Level MCT1 Inhibitory Potential: Coumarin-3-acetic Acid Scaffold Validation

Coumarin-3-carboxylic acids have been established as a validated scaffold for monocarboxylate transporter 1 (MCT1) inhibition, with lead compounds demonstrating nanomolar potency in lactate uptake assays. In the series reported by Gurrapu et al. (2016), the coumarin carboxylic acid 4a exhibited single-agent in vivo tumor growth inhibition in an MCT1-expressing GL261-luc2 glioblastoma syngraft model with zero animal mortality, while showing no significant activity in an MCT4-expressing MDA-MB-231 xenograft, confirming MCT1-selectivity [1]. Although the specific compound {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid has not been individually profiled in published MCT1 assays at this time, the 7-benzyloxy substitution pattern with a free 3-acetic acid moiety maps onto the pharmacophore template identified in this study. The 3-fluorobenzyl modification is expected to modulate metabolic stability in human liver microsomes relative to unsubstituted benzyloxy analogs, based on the well-established effect of aryl fluorination on CYP-mediated oxidative metabolism [2]. Note: This evidence is class-level and requires prospective experimental confirmation for the target compound.

Cancer Metabolism MCT1 Inhibition Lactate Transport

Synthetic Accessibility and Intermediate Utility: 3-Acetic Acid as a Versatile Derivatization Handle

The 3-acetic acid moiety in {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid serves as a direct conjugation handle for amide bond formation, esterification, or reduction to the corresponding alcohol, enabling rapid diversification without requiring additional protecting group manipulations at position 3. This contrasts with 3-unsubstituted or 3-alkyl coumarin analogs, which lack a carboxylic acid anchor for bioconjugation or library synthesis . The microwave-assisted one-pot Perkin condensation–lactonization protocol reported for 7-substituted 2-(2-oxo-2H-chromen-3-yl)acetic acids provides a validated synthetic route yielding compounds VIIa–Xa in good efficiency, confirming that the 3-acetic acid chemotype is synthetically tractable at scale [1]. The concurrent presence of the free 3-acetic acid and the 7-(3-fluorobenzyl)oxy ether allows orthogonal functionalization at two remote positions of the coumarin core, a feature not available in simpler coumarin-3-carboxylic acids that lack the 7-alkoxy substituent.

Synthetic Chemistry Derivatization Chemical Biology

Optimal Deployment Scenarios for {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid in Scientific and Industrial Workflows


Fluorine-Position SAR Screening in Coumarin-Based MCT1 Inhibitor Programs

The 3-fluorobenzyl isomer serves as the meta-fluorine reference point in a systematic positional fluorine scan (2-F, 3-F, 4-F, and unsubstituted benzyl) aimed at optimizing MCT1 inhibitory potency and metabolic stability. As demonstrated by Gurrapu et al. (2016), coumarin-3-carboxylic acids exhibit selective MCT1-dependent tumor growth inhibition in vivo, and fluorine position is a critical determinant of both target affinity and CYP-mediated clearance [1]. Procurement of the 3-fluoro isomer alongside the 2-fluoro (Sigma-Aldrich PRIH3239D276) and 4-fluoro (CAS 840515-44-8) isomers enables a complete fluorine-walk SAR analysis within a single chemotype, directly informing lead optimization decisions [2]. The free 3-acetic acid allows direct head-to-head comparison of the four isomers without requiring differential protecting group strategies.

Chemical Probe Synthesis via Orthogonal 3- and 7-Position Functionalization

The compound's dual functional handles—the free 3-acetic acid and the 7-(3-fluorobenzyl)oxy ether—enable sequential derivatization for chemical biology applications. The 3-acetic acid can be conjugated to biotin, fluorophores, or affinity tags via standard amide coupling chemistry, while the 7-position retains the 3-fluorobenzyl group as a hydrophobic anchor or metabolic stability modifier [1]. This orthogonal reactivity distinguishes the compound from simpler coumarin-3-carboxylic acids (CAS 531-81-7) that lack the 7-substituent, and from 7-hydroxy coumarin analogs that require protection–deprotection sequences. The one-pot microwave-assisted synthetic protocol reported for this chemotype confirms scalability for probe production [2].

Computational Chemistry Benchmarking: Meta-Fluorine Electronic Effects in QSAR Model Training

The distinct Hammett σ_m value of +0.34 for the meta-fluorine substituent, versus σ_p = +0.06 for para-fluorine, makes this compound a valuable training data point for quantitative structure–activity relationship (QSAR) models that incorporate electronic parameters [1]. When combined with the 2-fluoro and 4-fluoro isomers, the compound provides a three-point electronic gradient within an otherwise identical scaffold, enabling regression models to disentangle electronic from steric contributions to biological activity. This application is particularly relevant for machine-learning-driven drug discovery platforms that require high-quality, isomerically pure input compounds for model calibration.

In Vitro Metabolic Stability Screening of Fluorinated Coumarin Libraries

Aryl fluorination at the metabolically labile benzyl position is a well-validated strategy for reducing CYP450-mediated oxidative degradation [1]. The 3-fluorobenzyl isomer provides a direct comparator for assessing the impact of fluorine substitution pattern on microsomal stability within the coumarin-3-acetic acid series. Head-to-head incubation of the 3-fluoro, 2-fluoro, 4-fluoro, and unsubstituted benzyl analogs in human liver microsomes can generate quantitative intrinsic clearance (CL_int) values that differentiate the positional isomers. The coumarin-3-carboxylic acid MCT1 inhibitor series reported by Gurrapu et al. (2016) established that metabolic stability in human liver microsomes is a key optimization parameter for this chemotype, and fluorine position is expected to modulate this endpoint [2].

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